molecular formula C14H12ClN3OS B6054390 2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile

2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile

Cat. No.: B6054390
M. Wt: 305.8 g/mol
InChI Key: JTPUTDDJQPCMEM-UHFFFAOYSA-N
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Description

2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile is an organic compound with a complex structure that includes a pyrimidine ring, a chlorophenyl group, and a sulfanyl group

Preparation Methods

The synthesis of 2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile typically involves multiple steps. One common method includes the reaction of 4-chlorobenzyl chloride with thiourea to form 4-chlorobenzylthiourea. This intermediate is then reacted with ethyl cyanoacetate under basic conditions to yield the desired product. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Scientific Research Applications

2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

    Biology: This compound can be used in studies related to enzyme inhibition and protein binding due to its ability to interact with biological macromolecules.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, depending on the specific target and pathway involved.

Comparison with Similar Compounds

Similar compounds to 2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile include other pyrimidine derivatives with different substituents. For example:

    2-[(4-chlorophenyl)methylsulfanyl]-4-oxo-6-thiophen-2-yl-1H-pyrimidine-5-carbonitrile: This compound has a thiophene ring instead of an ethyl group, which may alter its chemical and biological properties.

    4-chlorophenyl 2-(methylsulfanyl)-4-quinazolinyl sulfide: This compound contains a quinazoline ring, which can affect its reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

2-[(4-chlorophenyl)methylsulfanyl]-4-ethyl-6-oxo-1H-pyrimidine-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN3OS/c1-2-12-11(7-16)13(19)18-14(17-12)20-8-9-3-5-10(15)6-4-9/h3-6H,2,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTPUTDDJQPCMEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=O)NC(=N1)SCC2=CC=C(C=C2)Cl)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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